molecular formula C19H20O2 B14811162 Ethanone, 1,1'-[(1-methylethylidene)di-4,1-phenylene]bis- CAS No. 16873-39-5

Ethanone, 1,1'-[(1-methylethylidene)di-4,1-phenylene]bis-

Cat. No.: B14811162
CAS No.: 16873-39-5
M. Wt: 280.4 g/mol
InChI Key: KDSLPFAVCWCOEQ-UHFFFAOYSA-N
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Description

2,2-bis-(4-acetyl-phenyl)-propane is an organic compound characterized by the presence of two acetylphenyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis-(4-acetyl-phenyl)-propane typically involves the reaction of acetophenone with a suitable reagent to introduce the propane backbone. One common method is the Friedel-Crafts alkylation, where acetophenone reacts with a propylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 2,2-bis-(4-acetyl-phenyl)-propane may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-bis-(4-acetyl-phenyl)-propane undergoes several types of chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 2,2-bis-(4-carboxyphenyl)-propane.

    Reduction: Formation of 2,2-bis-(4-hydroxyphenyl)-propane.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2,2-bis-(4-acetyl-phenyl)-propane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-bis-(4-acetyl-phenyl)-propane involves its interaction with molecular targets through its functional groups. The acetyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis-(4-hydroxyphenyl)-propane:

    2,2-bis-(4-carboxyphenyl)-propane: Used in the synthesis of polyesters and other polymers.

Uniqueness

2,2-bis-(4-acetyl-phenyl)-propane is unique due to the presence of acetyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. The acetyl groups provide additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

CAS No.

16873-39-5

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

1-[4-[2-(4-acetylphenyl)propan-2-yl]phenyl]ethanone

InChI

InChI=1S/C19H20O2/c1-13(20)15-5-9-17(10-6-15)19(3,4)18-11-7-16(8-12-18)14(2)21/h5-12H,1-4H3

InChI Key

KDSLPFAVCWCOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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